The synthesis of Isobutyl-d9 Paraben typically involves the esterification reaction between para-hydroxybenzoic acid and deuterated isobutanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and is conducted under reflux conditions to facilitate the reaction process.
In industrial settings, similar methods are employed but optimized for larger scale production. High-purity deuterated reagents are used to ensure product quality, with stringent quality control measures in place.
Isobutyl-d9 Paraben has a distinct molecular structure characterized by its ester functional group attached to a para-hydroxybenzoate framework:
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i1D3,2D3,7D2,8DCC(C)COC(=O)C1=CC=C(C=C1)OThe structure includes a hydroxy group (-OH) attached to the aromatic ring, contributing to its biological activity .
Isobutyl-d9 Paraben can undergo several chemical reactions:
Isobutyl-d9 Paraben finds applications primarily in scientific research:
Deuterated parabens serve as indispensable internal standards in quantitative bioanalysis, overcoming matrix effects in complex samples like urine or serum. Isobutyl-d9 paraben features nine deuterium atoms exclusively at the isobutyl moiety (C~4~D~9~H~2~O~3~), preserving the reactive 4-hydroxybenzoate core while creating a +9 Da mass shift for MS discrimination [4]. Two primary synthesis routes dominate:
4-HO-C~6~H~4~COOH + D~9~C(CH~3~)~2~CD~2~OH → 4-HO-C~6~H~4~COO-CD~2~C(CD~3~)~2~H Table 1: Comparison of Deuterium Incorporation Methods
| Method | Isotopic Purity | Yield | Key Challenge |
|---|---|---|---|
| Catalytic H/D Exchange | 65-70% D~9~ | Moderate | Back-exchange in aqueous matrices |
| Deuterated Precursor | 98-99% D~9~ | High | Cost of C~4~D~9~OH synthesis |
The esterification route requires stringent optimization due to competing hydrolysis and thermal degradation:
Reaction Parameters
Critical Purification Steps
Yield Enhancement Strategies
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4